2-Methoxybut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybut-2-ene is an organic compound with the molecular formula C5H10OThis compound is a type of ether and is characterized by the presence of a methoxy group attached to a butene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxybut-2-ene can be synthesized through the dehydration of appropriate alcohols using dehydration catalysts. This process involves the removal of water (H2O) from the alcohol to form the ether .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale dehydration reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may also involve subsequent purification steps to remove any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methoxybut-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ethers or other substituted products.
Scientific Research Applications
2-Methoxybut-2-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms involving ethers.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methoxybut-2-ene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other intermolecular interactions, while the butene backbone can undergo various chemical transformations. These interactions and transformations are crucial for the compound’s reactivity and its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-butene: Another isomer with similar properties but different structural arrangement.
trans-2-Methoxy-2-butene: A stereoisomer with a different spatial arrangement of atoms.
2-Butene, 2-methoxy-, (Z)-: Another stereoisomer with distinct chemical properties.
Uniqueness
2-Methoxybut-2-ene is unique due to its specific structural arrangement, which influences its reactivity and interactions. The presence of the methoxy group and the butene backbone provides a combination of properties that make it suitable for various applications in research and industry .
Properties
CAS No. |
25125-84-2 |
---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(E)-2-methoxybut-2-ene |
InChI |
InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3/b5-4+ |
InChI Key |
JWBPCSXRWORRAI-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C(\C)/OC |
Canonical SMILES |
CC=C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.